molecular formula C18H18N2O2S B2828788 (5E)-3-(4-methylphenyl)-5-{[(4-methylphenyl)amino]methylidene}-4-oxo-1,3-thiazolidin-1-ium-1-olate CAS No. 338753-40-5

(5E)-3-(4-methylphenyl)-5-{[(4-methylphenyl)amino]methylidene}-4-oxo-1,3-thiazolidin-1-ium-1-olate

Cat. No.: B2828788
CAS No.: 338753-40-5
M. Wt: 326.41
InChI Key: SHTNTTRSQCTSPD-GZTJUZNOSA-N
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Description

(5E)-3-(4-methylphenyl)-5-{[(4-methylphenyl)amino]methylidene}-4-oxo-1,3-thiazolidin-1-ium-1-olate is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a 4-methylphenyl group, and an amino-methylidene moiety

Scientific Research Applications

(5E)-3-(4-methylphenyl)-5-{[(4-methylphenyl)amino]methylidene}-4-oxo-1,3-thiazolidin-1-ium-1-olate has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-methylphenyl)-5-{[(4-methylphenyl)amino]methylidene}-4-oxo-1,3-thiazolidin-1-ium-1-olate typically involves a multi-step process One common method includes the condensation of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-methylphenyl)-5-{[(4-methylphenyl)amino]methylidene}-4-oxo-1,3-thiazolidin-1-ium-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino-methylidene group, where nucleophiles like amines or thiols replace the existing substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are conducted under basic or neutral conditions, often in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Various substituted thiazolidinone derivatives

Mechanism of Action

The mechanism of action of (5E)-3-(4-methylphenyl)-5-{[(4-methylphenyl)amino]methylidene}-4-oxo-1,3-thiazolidin-1-ium-1-olate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes involved in microbial growth or cancer cell proliferation. The thiazolidinone ring and amino-methylidene group are crucial for binding to the active sites of these enzymes, leading to their inhibition. Additionally, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds like 2,4-thiazolidinedione and 5-arylidene-2,4-thiazolidinedione share structural similarities with (5E)-3-(4-methylphenyl)-5-{[(4-methylphenyl)amino]methylidene}-4-oxo-1,3-thiazolidin-1-ium-1-olate.

    Benzylidene Derivatives: Compounds such as 4-methylbenzylidene-thiazolidinone also exhibit similar structural features.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the thiazolidinone ring and the amino-methylidene group allows for diverse interactions with biological targets, making it a versatile compound in various research fields.

Properties

IUPAC Name

(5E)-5-[(4-methylanilino)methylidene]-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-13-3-7-15(8-4-13)19-11-17-18(21)20(12-23(17)22)16-9-5-14(2)6-10-16/h3-11,19H,12H2,1-2H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTNTTRSQCTSPD-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C2C(=O)N(CS2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/2\C(=O)N(CS2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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